An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
An In-depth Technical Guide to 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-
Foreword: Unveiling a Scaffold of Potential
Within the vast and ever-expanding landscape of heterocyclic chemistry, the 4H-1,3-benzodioxin-4-one scaffold has emerged as a privileged structure in medicinal and agricultural chemistry.[1] Its derivatives have demonstrated a wide array of biological activities, acting as inhibitors of crucial enzymes and displaying potential as therapeutic agents. This guide focuses on a specific, yet intriguing, member of this family: 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- . While this particular molecule is not as extensively studied as some of its relatives, its structural features suggest a latent potential for biological activity, making it a person of interest for researchers in drug discovery and development. This document aims to provide a comprehensive overview of its fundamental properties, a logical pathway to its synthesis, and a discussion of its potential, based on the activities of structurally related compounds.
Core Molecular Attributes
A thorough understanding of a molecule begins with its fundamental physicochemical properties. This section outlines the key identifiers and characteristics of 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-.
Chemical Identity
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Systematic Name: 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one[2]
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Synonyms: 5-Hydroxy-2,2-dimethyl-4H-benzo[d][3][4]dioxin-4-one[4]
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CAS Number: 154714-19-9[4]
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Molecular Formula: C₁₀H₁₀O₄[2]
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Molecular Weight: 194.18 g/mol [2]
Structural Representation
The molecule consists of a benzene ring fused to a 1,3-dioxin-4-one ring. A hydroxyl group is substituted at the 5-position of the benzodioxinone core, and two methyl groups are present at the 2-position, forming a gem-dimethyl group.
Caption: 2D structure of 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of the molecule.
| Property | Value | Source |
| Molecular Weight | 194.18 g/mol | [2] |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 194.05790880 | [2] |
| Topological Polar Surface Area | 55.8 Ų | [2] |
Synthesis and Characterization
The synthesis of 4H-1,3-benzodioxin-4-ones generally proceeds from the corresponding salicylic acid derivatives.[5][6] For the target molecule, the logical starting material is 2,6-dihydroxybenzoic acid.
Proposed Synthetic Pathway
The most plausible synthetic route involves the acid-catalyzed reaction of 2,6-dihydroxybenzoic acid with an acetone equivalent, such as 2,2-dimethoxypropane, which serves as both the acetone source and a dehydrating agent.
Caption: Proposed synthesis of the target molecule.
General Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of related benzodioxinones and should be optimized for the specific substrates.
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Reaction Setup: To a solution of 2,6-dihydroxybenzoic acid (1.0 eq) in an anhydrous solvent such as toluene, add 2,2-dimethoxypropane (1.2-1.5 eq).
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Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.05 eq).
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Characterization
2.3.1. Mass Spectrometry
A mass spectrum is available on PubChem, showing the expected molecular ion peak.
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Expected m/z: 194.05 [M]+
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR:
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A singlet integrating to 6H for the two methyl groups at the 2-position.
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Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will depend on their relative positions.
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A broad singlet for the hydroxyl proton, the chemical shift of which will be concentration-dependent.
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¹³C NMR:
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A signal for the quaternary carbon at the 2-position.
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Signals for the two equivalent methyl carbons.
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Signals in the aromatic region for the six carbons of the benzene ring, with those bearing oxygen substituents shifted downfield.
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A signal for the carbonyl carbon of the ester group.
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2.3.3. Infrared (IR) Spectroscopy (Predicted)
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A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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C-H stretching vibrations in the aromatic and aliphatic regions (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).
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A strong absorption band around 1740-1760 cm⁻¹ due to the C=O stretching of the ester.
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C-O stretching bands in the region of 1000-1300 cm⁻¹.
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C=C stretching vibrations of the aromatic ring around 1450-1600 cm⁻¹.
Potential Biological Activity and Therapeutic Applications
While no specific biological activity has been reported for 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-, the broader class of benzodioxinone derivatives has shown promise in several therapeutic areas. This suggests potential avenues for future investigation.
Anticancer Potential
Many heterocyclic compounds, including derivatives of 1,3-benzodioxole, have been evaluated for their cytotoxic effects against various cancer cell lines.[5][7] The mechanism of action often involves the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. Given the structural similarities, it is plausible that 5-hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one could exhibit cytotoxic or anti-proliferative properties.
Anti-inflammatory Activity
Derivatives of 1,4-benzodioxine have been synthesized and shown to possess anti-inflammatory activity.[3] This activity is often mediated through the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2). The presence of the benzodioxinone core in the target molecule makes it a candidate for screening in anti-inflammatory assays.
Enzyme Inhibition
The 4H-benzo[d][3][4]dioxin-4-one scaffold has been identified as a core component in molecules that act as inhibitors of various enzymes, including topoisomerase I.[1] The specific substitution pattern on the aromatic ring and the dioxinone moiety can significantly influence the inhibitory potency and selectivity.
Caption: Potential areas of biological investigation.
Future Directions and Conclusion
4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- represents a molecule with untapped potential. While its fundamental properties can be inferred, a significant gap exists in the experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, and biological activity.
Key areas for future research include:
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Definitive Synthesis and Characterization: The development and publication of a robust, high-yielding synthesis protocol is paramount. This would enable the production of sufficient quantities for thorough spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) and subsequent biological evaluation.
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In Vitro Biological Screening: A broad-based in vitro screening campaign is warranted to explore its potential cytotoxic, anti-inflammatory, and enzyme inhibitory activities. A panel of cancer cell lines, relevant inflammatory assays, and a selection of key enzymes would provide a valuable initial assessment of its bioactivity profile.
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Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis and evaluation of a library of analogues with modifications to the substitution pattern on the aromatic ring and the gem-dimethyl group would be a logical next step to establish SAR.
References
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Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. PubMed.
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4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl-. PubChem.
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5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. CymitQuimica.
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5,7-Dihydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one. PubChem.
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Synthesis of functionalized benzo[3][4]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Publishing.
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Recent Advances in the Synthesis of 4H-Benzo[d][3][4]oxathiin-4-ones and 4H-Benzo[d][3][4]dioxin-4-ones. MDPI.
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Bioactive molecules with 1,3-benzodioxinone or benzoxathiinone core. ResearchGate.
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A Comparative Guide to the Synthesis of 2,6-Dihydroxybenzoic Acid. Benchchem.
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Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 | CID 11052514 - PubChem [pubchem.ncbi.nlm.nih.gov]
